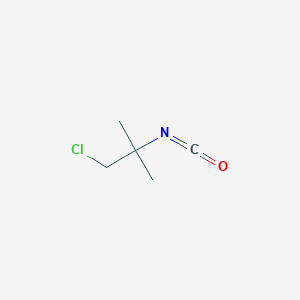
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Compound X involves several steps, including the condensation of appropriate starting materials. For instance, it can be prepared by reacting a piperidine derivative with a pyrimidine-1H-1,2,4-triazole compound. The exact synthetic route may vary, but spectroscopic techniques such as IR, 1H-NMR, mass spectroscopy, and elemental analysis confirm the structure of the synthesized compound .
Molecular Structure Analysis
The molecular structure of Compound X reveals its intricate arrangement. The piperidine ring provides flexibility, while the pyrimidine and 1,2,4-triazole moieties contribute to its pharmacological properties. Researchers have elucidated this structure using X-ray crystallography and other analytical methods .
Applications De Recherche Scientifique
Anticancer Applications
1,2,4-triazole derivatives, including the compound , have shown promising results as anticancer agents . For instance, certain novel 1,2,4-triazole derivatives have demonstrated cytotoxic activity against human cancer cell lines such as MCF-7, Hela, and A549 . These compounds have shown selectivity against normal and cytotoxic cancerous cell lines, making them potential candidates for cancer treatment .
Antiviral Applications
1,2,4-triazole derivatives have been used in the synthesis of antiviral drugs . For example, the nucleoside analogue ribavirin, which contains a 1,2,4-triazole ring, is a well-known antiviral drug . New nucleosides based on 1,2,4-triazole are being researched for their potential antiviral activity against herpes simplex viruses .
Use in Chemotherapy
Compounds containing a 1,2,4-triazole ring, such as letrozole and anastrozole, have been approved by the FDA for the treatment of breast cancer in postmenopausal women . These compounds have shown superiority to estrogen receptor antagonists like tamoxifen .
Broad Spectrum Therapeutic Applications
1,2,4-triazole is a core molecule for the design and synthesis of many medicinal compounds . Compounds containing this heterocyclic ring have shown a broad spectrum of therapeutic activities, including analgesic, antiseptic, antimicrobial, antioxidant, anti-urease, anti-inflammatory, diuretics, anticancer, anticonvulsant, antidiabetic, and antimigraine effects .
Cytotoxic Activity
Certain 1,2,4-triazole derivatives have shown effective cytotoxic activity against various cancer cell lines . These compounds have IC50 values in the nanomolar range, indicating their potential as potent cytotoxic agents .
Synthesis of Novel Derivatives
The 1,2,4-triazole ring is a versatile scaffold for the synthesis of novel derivatives with potential therapeutic applications . The synthesis of these derivatives involves various spectroscopic techniques and can lead to compounds with promising cytotoxic activities .
Orientations Futures
Propriétés
IUPAC Name |
1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O2/c19-12(20)9-1-3-17(4-2-9)10-5-11(15-7-14-10)18-8-13-6-16-18/h5-9H,1-4H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUASLVLNZIEJQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=NC(=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2729008.png)

![N-(4-(N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2729011.png)
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2729013.png)
![(Z)-3-methyl-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2729014.png)




![3,4-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B2729021.png)
![N-[4-amino-3-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B2729022.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2729023.png)

